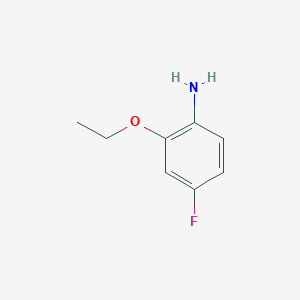

2-Ethoxy-4-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNNOMZFRQSTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395700 | |

| Record name | 2-ethoxy-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178993-28-7 | |

| Record name | 2-ethoxy-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-Ethoxy-4-fluoroaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethoxy-4-fluoroaniline is a highly functionalized aromatic amine that has emerged as a strategic building block in modern medicinal chemistry. Its unique substitution pattern—featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom—provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can be used to probe hydrophobic pockets and improve solubility. This guide provides an in-depth analysis of the compound's properties, a plausible and robust synthesis workflow, its critical applications in drug discovery, a detailed experimental protocol for its use in amide bond formation, and comprehensive safety and handling guidelines.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. This compound is most commonly identified by its CAS number. It is often supplied and used as either the free base or its more stable hydrochloride salt.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number (Free Base) | 178993-28-7 | [1] |

| CAS Number (HCl Salt) | 850568-36-4 | [2] |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

While specific, verified physicochemical data for this compound is not broadly published, the properties of the parent compound, 4-fluoroaniline, offer a useful baseline for assessing its general characteristics. The addition of the ethoxy group is expected to increase the molecular weight and boiling point while potentially decreasing water solubility.

Reference Properties of 4-Fluoroaniline (CAS: 371-40-4)

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 188 °C | [3] |

| Melting Point | -1.9 °C | [3] |

| Density | 1.1725 g/cm³ | [3] |

Synthesis and Manufacturing Workflow

The synthesis of this compound requires a multi-step approach that logically builds the required functionality onto a commercially available starting material. A chemically sound and scalable route would begin with 2-fluoro-4-nitrophenol. This strategy allows for the precise installation of the ethoxy group before the sensitive aniline is revealed.

Rationale for the Synthetic Strategy:

-

Starting Material Selection: 2-fluoro-4-nitrophenol is an ideal precursor. The nitro group activates the ring for potential reactions but, more importantly, serves as a robust precursor to the aniline. The phenolic hydroxyl group provides a direct handle for etherification.

-

Williamson Ether Synthesis: This is a classic and reliable method for forming ethers. By reacting the phenoxide (generated by a base like potassium carbonate) with an ethylating agent (ethyl iodide), the ethoxy group is installed efficiently. Performing this step before nitro reduction is critical, as the free aniline would be nucleophilic and could compete in side reactions.

-

Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, high-yielding, and industrially scalable method that avoids the use of harsh or stoichiometric metal reductants.

Caption: A robust two-step synthesis of this compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a key intermediate for creating complex Active Pharmaceutical Ingredients (APIs). Organofluorine compounds are prevalent in modern pharmaceuticals, with the fluorine atom often imparting desirable properties.[4]

The Strategic Value of Fluorine and Ethoxy Groups:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[5]

-

Potency and Binding Affinity: Fluorine is highly electronegative and can engage in favorable electrostatic and dipole interactions with protein targets. It can also lower the pKa of nearby amines, affecting their ionization state and ability to form salt bridges.[5]

-

Conformational Control: The substituents on the aniline ring influence its orientation when incorporated into a larger molecule, which can be critical for fitting into a specific protein binding pocket.

-

Hydrophobic Interactions: The ethoxy group provides a small, flexible hydrophobic moiety that can be used to probe and fill small hydrophobic pockets within a protein's active site, potentially increasing binding affinity and selectivity.

This compound is particularly valuable in the synthesis of kinase inhibitors , a major class of targeted cancer therapeutics.[6] Many FDA-approved kinase inhibitors feature a substituted aniline core that binds to the hinge region of the kinase ATP-binding site.

Caption: Role of this compound in kinase inhibitor synthesis.

Experimental Protocol: Amide Bond Formation

Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[7] The following protocol describes a reliable method for coupling this compound with a generic carboxylic acid using HATU, a modern and highly effective coupling reagent.

Objective: To synthesize N-(2-ethoxy-4-fluorophenyl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Benzoic Acid (1.05 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Self-Validating Protocol:

-

Reaction Setup (Inert Atmosphere):

-

To a clean, dry, nitrogen-flushed round-bottom flask, add Benzoic Acid (1.05 eq).

-

Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

-

Add this compound (1.0 eq), HATU (1.1 eq), and finally DIPEA (2.5 eq) to the stirred solution at room temperature.

-

Causality: The reaction is run under nitrogen to prevent atmospheric moisture from quenching the highly reactive intermediates. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl by-product without competing in the coupling reaction.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

-

Trustworthiness: Monitoring consumption of the limiting reagent (the aniline) ensures the reaction has gone to completion, preventing unnecessary exposure to reagents or side-product formation from extended reaction times.

-

-

Work-up and Extraction:

-

Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic by-products.

-

Wash with brine (1x) to remove residual water and DMF.

-

Causality: The aqueous washes are critical for purification. The bicarbonate wash removes acidic components, and the brine wash helps to break emulsions and initiate drying of the organic layer.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-(2-ethoxy-4-fluorophenyl)benzamide.

-

Authoritative Grounding: This protocol is based on well-established amide coupling principles widely used in the pharmaceutical industry.[8][9]

-

Safety, Handling, and Storage

Substituted anilines as a class should be handled with care, assuming they are toxic and irritants until proven otherwise. Although a specific, comprehensive SDS for this compound is not widely available, data from closely related fluoroanilines provide a strong basis for safe handling procedures.[10][11][12]

Hazard Profile Summary

| Hazard Class | Description | Precautionary Action |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust/vapors.[13] |

| Skin Irritation | Causes skin irritation. | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[13] |

| Eye Irritation | Causes serious eye irritation. | Wear chemical safety goggles or a face shield.[13] |

| Respiratory Irritation | May cause respiratory tract irritation. | Always handle in a certified chemical fume hood.[13] |

Personal Protective Equipment (PPE) and Storage:

-

Engineering Controls: Use only in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety goggles.

-

Skin and Body Protection: Lab coat.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11]

References

- Ferreira, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroaniline, 98%. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Fluorescent kinase inhibitors as probes in cancer. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

PubMed Central. (2022). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

-

ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-4-fluoroaniline. Retrieved from [Link]

-

Academia.edu. (n.d.). 4-Fluoroanilines: synthesis and decomposition. Retrieved from [Link]

-

PubMed Central. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]

- ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.

- Google Patents. (n.d.). Selective halogenation of 2-fluoroaniline.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Alichem. (n.d.). A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline. Retrieved from [Link]

-

Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

-

Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Retrieved from [Link]

Sources

- 1. This compound suppliers USA [americanchemicalsuppliers.com]

- 2. scbt.com [scbt.com]

- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles [mdpi.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amide Synthesis [fishersci.dk]

- 9. Amide synthesis by acylation [organic-chemistry.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. 2-Ethyl-4-fluoroaniline | C8H10FN | CID 20434655 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-4-fluoroaniline

Introduction

2-Ethoxy-4-fluoroaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring an ethoxy group ortho to the amine and a fluorine atom in the para position, makes it a desirable intermediate in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the final products, such as metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, offering in-depth technical insights for researchers, scientists, and professionals in drug development.

This document will delve into the strategic considerations behind the chosen synthetic routes, providing detailed, step-by-step protocols for the key transformations. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Strategic Synthesis Plan: A Two-Step Approach

The most logical and industrially scalable synthesis of this compound is a two-step process commencing from a readily available starting material. This strategy involves an initial etherification reaction followed by a chemoselective reduction.

The overall synthetic transformation is depicted below:

Caption: Overview of the two-step synthesis of this compound.

The rationale for this approach is based on the following considerations:

-

Starting Material Availability: 4-Fluoro-2-nitrophenol is a commercially available and relatively inexpensive starting material.[1][2] Its synthesis from 2-fluorophenol or 2,4-difluoronitrobenzene is also well-documented.[3][4]

-

Robust and Well-Understood Reactions: Both the Williamson ether synthesis and the reduction of nitroarenes are fundamental and extensively studied reactions in organic chemistry, ensuring high yields and predictability.

-

Chemoselectivity: The chosen sequence allows for the selective reduction of the nitro group in the final step without affecting the ethoxy and fluoro substituents.

Part 1: Synthesis of 2-Ethoxy-4-fluoronitrobenzene via Williamson Ether Synthesis

The initial step in the synthesis is the etherification of 4-fluoro-2-nitrophenol with an appropriate ethylating agent. The Williamson ether synthesis is the method of choice for this transformation. This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent.

Mechanistic Insight

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-fluoro-2-nitrophenol by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the ethylating agent (e.g., ethyl iodide or diethyl sulfate) in a classic SN2 fashion, leading to the formation of the desired ether and a salt byproduct.

Caption: Mechanism of the Williamson Ether Synthesis for 2-Ethoxy-4-fluoronitrobenzene.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the etherification of phenols.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |

| 4-Fluoro-2-nitrophenol | 157.10 | 15.7 | 0.1 | 1.0 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 | 0.15 | 1.5 |

| Ethyl Iodide (CH₃CH₂I) | 155.97 | 18.7 | 0.12 | 1.2 |

| Acetone | 58.08 | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrophenol (15.7 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Add 200 mL of acetone to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

-

Add ethyl iodide (18.7 g, 0.12 mol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 56°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Ethoxy-4-fluoronitrobenzene as a solid.

Part 2: Synthesis of this compound via Nitro Group Reduction

The second and final step is the reduction of the nitro group in 2-Ethoxy-4-fluoronitrobenzene to the corresponding primary amine. Several methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.

Method Selection and Rationale

Two primary methods are presented here, each with its own advantages:

-

Method A: Catalytic Hydrogenation: This is a clean and efficient method that typically provides high yields of the desired aniline. Palladium on carbon (Pd/C) is a commonly used catalyst. This method is often preferred in laboratory settings for its clean reaction profile.

-

Method B: Iron in Acidic Medium (Béchamp Reduction): This is a classic and cost-effective method for the large-scale industrial production of anilines. The use of iron powder in the presence of a catalytic amount of acid (like hydrochloric acid) is advantageous because the iron(II) chloride formed can be hydrolyzed to regenerate the acid, making the process more economical.[5][6]

Caption: Alternative pathways for the reduction of 2-Ethoxy-4-fluoronitrobenzene.

Experimental Protocol: Method A - Catalytic Hydrogenation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2-Ethoxy-4-fluoronitrobenzene | 185.15 | 18.5 | 0.1 |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |

| Methanol | 32.04 | 250 mL | - |

| Hydrogen (H₂) | 2.02 | Balloon or Parr apparatus | - |

Procedure:

-

In a hydrogenation flask, dissolve 2-Ethoxy-4-fluoronitrobenzene (18.5 g, 0.1 mol) in 250 mL of methanol.

-

Carefully add 10% Pd/C (0.5 g) to the solution.

-

Seal the flask and purge with nitrogen, followed by hydrogen.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or 50 psi in a Parr apparatus) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the catalyst through a pad of Celite. Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure or by recrystallization.

Experimental Protocol: Method B - Béchamp Reduction

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2-Ethoxy-4-fluoronitrobenzene | 185.15 | 18.5 | 0.1 |

| Iron Powder | 55.85 | 16.8 | 0.3 |

| Ethanol | 46.07 | 150 mL | - |

| Water | 18.02 | 50 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~1 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-Ethoxy-4-fluoronitrobenzene (18.5 g, 0.1 mol), iron powder (16.8 g, 0.3 mol), ethanol (150 mL), and water (50 mL).

-

Heat the mixture to a gentle reflux.

-

Add concentrated hydrochloric acid (~1 mL) dropwise to initiate the reaction. An exothermic reaction should be observed.

-

Continue to heat at reflux for 2-3 hours, or until the starting material is no longer visible by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons with characteristic splitting patterns due to fluorine coupling. Signals for the ethoxy group (a triplet and a quartet). A broad singlet for the amine protons. |

| ¹³C NMR | Aromatic carbons showing C-F coupling. Signals for the ethoxy group carbons. |

| IR Spectroscopy | N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹). C-O stretching for the ether. C-F stretching band. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound (C₈H₁₀FNO, MW: 155.17). |

Note: While specific spectral data for this compound is not widely published, the expected features are based on the analysis of analogous compounds such as 4-fluoroaniline and 2-fluoro-4-iodoaniline.[7][8]

Conclusion

The synthesis of this compound can be reliably achieved through a robust two-step sequence involving a Williamson ether synthesis followed by the reduction of a nitro intermediate. Both catalytic hydrogenation and the Béchamp reduction are effective methods for the final step, with the choice depending on the scale and available resources. The protocols provided in this guide are based on well-established chemical principles and can be adapted by researchers to suit their specific laboratory conditions. The successful synthesis of this valuable intermediate opens up avenues for the development of novel molecules in the pharmaceutical and agrochemical industries.

References

-

Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Eureka. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PubChem. (n.d.). 2-Fluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Enhanced Degradation of 4-Nitrophenol via a Two-Stage Co-Catalytic Fenton Packed-Bed Reactor with External Circulation. Catalysts, 13(7), 1083. [Link]

-

Chem-Impex. (n.d.). 4-Fluoro-2-nitrophenol. Retrieved from [Link]

-

Shaalaa.com. (2023, September 7). Account for the following: Reduction of nitrobenzene using Fe and HCl is preferred over Sn and HCl. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. [Link]

-

RSC Publishing. (2025). Selective two-electron and four-electron oxygen reduction reactions using Co-based electrocatalysts. Chemical Society Reviews. [Link]

-

Chemistry Stack Exchange. (2019, March 8). Preference for tin or iron in the reduction of nitrobenzene. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. A15847.14 [thermofisher.com]

- 3. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. rsc.org [rsc.org]

- 8. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 2-Ethoxy-4-fluoroaniline: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-fluoroaniline, a key building block in contemporary medicinal chemistry. While a singular "discovery" manuscript for this specific molecule is not prominent in the historical record, its emergence is intrinsically linked to the broader development of fluorinated anilines as crucial intermediates in the synthesis of targeted therapeutics. This document delineates a plausible and scientifically grounded history of its conceptualization, details robust synthetic methodologies, outlines its key physicochemical and spectroscopic properties, and explores its applications, particularly in the realm of proteomics and as a scaffold for kinase inhibitors.

Introduction and Historical Context

This compound (CAS No. 178993-28-7) belongs to the class of substituted anilines, which are foundational scaffolds in the development of a vast array of pharmaceuticals. The strategic incorporation of fluorine and ethoxy moieties into the aniline ring imparts unique electronic and conformational properties, making it a valuable synthon for drug discovery programs.

The history of this compound is not one of a singular, celebrated discovery but rather an evolution driven by the increasing demand for novel chemical entities in drug development. The broader history of fluoroaromatic chemistry, which began with the challenging isolation of elemental fluorine, has paved the way for the synthesis of compounds like this compound. The utility of incorporating fluorine into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity is a well-established principle in medicinal chemistry. Similarly, the introduction of an ethoxy group can modulate solubility and provide a handle for further chemical elaboration.

It is likely that this compound was first synthesized as an intermediate within a larger drug discovery program, where its specific substitution pattern was designed to optimize the pharmacological properties of a lead compound. Its subsequent commercial availability as a biochemical reagent underscores its utility in research and development.

Synthesis of this compound: A Plausible and Referenced Methodology

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the readily available 3-fluoro-4-nitrophenol. This approach involves an O-ethylation followed by the reduction of the nitro group.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Step 1: O-Ethylation of 3-Fluoro-4-nitrophenol

The first step involves the etherification of the phenolic hydroxyl group of 3-fluoro-4-nitrophenol. A Williamson ether synthesis using diethyl sulfate is a common and effective method for this transformation.

Experimental Protocol:

-

To a solution of 3-fluoro-4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K2CO3, 2.0 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add diethyl sulfate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-ethoxy-4-fluoronitrobenzene.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality of Experimental Choices:

-

Potassium carbonate is used as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

-

Diethyl sulfate is an efficient ethylating agent.[1]

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Reduction of 2-Ethoxy-4-fluoronitrobenzene

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and high-yielding method for this transformation.[2][3]

Experimental Protocol:

-

Dissolve 2-ethoxy-4-fluoronitrobenzene (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C, ~5 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or crystallization if necessary.

Causality of Experimental Choices:

-

Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitroarenes.[2]

-

Ethanol is a common solvent for catalytic hydrogenations as it readily dissolves the substrate and is inert under the reaction conditions.

-

Hydrogen gas is the reducing agent in this reaction.

Comparative Data for Synthesis Steps

| Step | Reaction | Key Reagents | Typical Yield | Reference for Analogy |

| 1 | O-Ethylation | Diethyl sulfate, K2CO3 | >90% | [1] |

| 2 | Nitro Reduction | H2, Pd/C | >95% | [2][3] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

Physical Properties

| Property | Value |

| CAS Number | 178993-28-7 |

| Molecular Formula | C8H10FNO |

| Molecular Weight | 155.17 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Note: Physical properties can vary depending on the purity of the sample.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of synthesized this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet for the -OCH2- and a triplet for the -CH3), and the amine protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

While specific spectral data for this compound is not widely published, analogous data for similar fluoroanilines can be found in the chemical literature and databases.[4][5][6]

Applications in Drug Discovery and Proteomics

The unique structural features of this compound make it a valuable building block in the design and synthesis of bioactive molecules, particularly in the fields of oncology and proteomics.

Intermediate for Kinase Inhibitors

Fluoroanilines are common structural motifs in a variety of kinase inhibitors.[7][8][9][10] The fluorine atom can participate in favorable interactions with the kinase active site, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and selectivity. The ethoxy group can be used to modulate solubility and provides a vector for further chemical modification to explore the structure-activity relationship (SAR) of a drug candidate.

Caption: Role of this compound in the drug discovery pipeline.

Chemical Probes in Proteomics

Proteomics, the large-scale study of proteins, is a powerful tool in modern drug discovery for target identification and validation.[11][12][13][14] Chemical probes, which are small molecules designed to interact with specific proteins or protein families, are essential tools in chemical proteomics. This compound can serve as a versatile starting material for the synthesis of such probes. The aniline functionality can be readily modified to introduce reactive groups for covalent labeling of target proteins or to attach reporter tags such as fluorophores or biotin for visualization and affinity purification.

Caption: Workflow for the development of chemical probes from this compound.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern biomedical research. While its specific origins may be embedded within the broader history of medicinal chemistry, its value as a synthetic intermediate is clear. The logical and efficient synthetic route, coupled with its desirable physicochemical properties, ensures its continued use in the quest for novel therapeutics. As our understanding of complex biological systems deepens through proteomics and other advanced techniques, the demand for precisely engineered chemical tools derived from scaffolds like this compound is set to grow, further solidifying its importance in the landscape of drug discovery and chemical biology.

References

-

Bantscheff, M., & Lemeer, S. (2013). Chemical proteomics and its application to drug discovery. Nature Reviews Drug Discovery, 12(8), 613-628. [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-fluoroaniline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem. Retrieved from [Link]

-

Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14821. [Link]

-

Royal Society of Chemistry. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]

-

Sciencemadness Discussion Board. (2018). Preparation of Diethyl Sulfate. Retrieved from [Link]

-

Smaill, J. B., et al. (2000). Tyrosine Kinase Inhibitors. 15. 4-Anilino-3-cyanoquinolines: A New Class of Irreversible Epidermal Growth Factor Receptor Inhibitors. Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link]

-

Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl sulfate. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

Witzigmann, D., et al. (2020). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Frontiers in Molecular Biosciences, 7, 13. [Link]

- Espacenet. (1971). Process for preparing 4-fluoro-3-nitroaniline.

- Espacenet. (1998). Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.

- Espacenet. (2015). Preparation method of 3-chloro-4-fluoroaniline.

-

Front Line Genomics. (2025). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Retrieved from [Link]

- Google Patents. (1921). Process for the preparation of diethyl-sulphate from ethylene.

-

Journal of Applied Pharmaceutical Science. (2012). Proteomics in Drug Discovery. Retrieved from [Link]

-

MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed Central (PMC). (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Retrieved from [Link]

-

PubMed Central (PMC). (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Retrieved from [Link]

-

RSC Publishing. (2021). Fluorescent kinase inhibitors as probes in cancer. Retrieved from [Link]

-

Stanford Medicine. (n.d.). Chemical proteomics and its application to drug discovery. Retrieved from [Link]

-

Technology Networks. (2025). Applications of Proteomics in Drug Discovery. Retrieved from [Link]

-

USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved from [Link]

-

YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Retrieved from [Link]

Sources

- 1. GB215000A - Process for the preparation of diethyl-sulphate from ethylene - Google Patents [patents.google.com]

- 2. mt.com [mt.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR [m.chemicalbook.com]

- 6. 2-Bromo-4-fluoroaniline(1003-98-1) 13C NMR spectrum [chemicalbook.com]

- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. frontlinegenomics.com [frontlinegenomics.com]

- 14. technologynetworks.com [technologynetworks.com]

A Senior Application Scientist's Guide to 2-Ethoxy-4-fluoroaniline: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Among the various fluorinated building blocks, substituted fluoroanilines are of particular interest due to their prevalence in the core structures of numerous therapeutic agents, especially in the realm of kinase inhibitors.[2][3]

This guide provides an in-depth technical overview of 2-Ethoxy-4-fluoroaniline, a valuable yet specialized intermediate for medicinal chemists. We will delve into its commercial availability, plausible synthetic routes, analytical characterization, and its role as a key building block in the synthesis of advanced pharmaceutical intermediates. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Part 1: Commercial Availability and Supplier Landscape

This compound (CAS No. 178993-28-7) and its hydrochloride salt (CAS No. 850568-36-4) are available from a range of commercial suppliers specializing in research chemicals and pharmaceutical intermediates.[4][5][6] The availability in both the free base and hydrochloride salt forms offers flexibility in its application, with the salt form often providing enhanced stability and handling properties.

When sourcing this reagent, it is crucial to consider the purity and the intended application. For early-stage discovery chemistry, a purity of >95% may be sufficient, while for later-stage development and process chemistry, a purity of >98% or even >99% is often required. The procurement of a Certificate of Analysis (CoA) from the supplier is essential to verify the identity and purity of the material, as well as to identify any potential impurities that could interfere with subsequent reactions.

Table 1: Prominent Commercial Suppliers of this compound and its Hydrochloride Salt

| Supplier | Product Form | Purity/Grades | Pack Sizes Available |

| US Biological Life Sciences | This compound, HCl | Highly Purified | 100mg, 250mg |

| Santa Cruz Biotechnology | This compound, HCl | Research Grade | Inquire |

| Leap Chem Co., Ltd. | This compound hydrochloride | Laboratory/Bulk | Inquire |

| AiFChem | This compound hydrochloride | Purity 98% | 1g, 5g, 10g |

| Echemi | This compound hydrochloride | Varies by supplier | Varies by supplier |

This table is not exhaustive and represents a selection of suppliers identified. Researchers should conduct their own due diligence when selecting a supplier.

Part 2: Synthesis of this compound: A Plausible Retrosynthetic Approach

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and logical synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds.[7][8] A common strategy for the synthesis of alkoxy-substituted anilines involves a two-step process: a Williamson ether synthesis to introduce the alkoxy group, followed by the reduction of a nitro group to the corresponding aniline.

A likely starting material for this synthesis is 4-fluoro-2-nitrophenol. The phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, to form 1-ethoxy-4-fluoro-2-nitrobenzene. The subsequent reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice.

Figure 1: Plausible two-step synthesis of this compound.

Experimental Protocol: A Generalized Procedure

The following is a generalized, two-step protocol for the synthesis of this compound, based on analogous transformations. This should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Ethoxy-4-fluoro-2-nitrobenzene

-

To a solution of 4-fluoro-2-nitrophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2-1.5 equivalents), to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-ethoxy-4-fluoro-2-nitrobenzene.

Step 2: Synthesis of this compound

-

Dissolve 1-ethoxy-4-fluoro-2-nitrobenzene (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).[9]

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Part 3: Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), as well as distinct signals for the aromatic protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two carbons of the ethoxy group and the six aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and ethoxy groups and the electron-withdrawing effect of the fluorine atom.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. The fragmentation pattern would be expected to involve the loss of an ethyl group or the entire ethoxy group. The presence of a nitrogen atom will result in an odd molecular weight for the free base, following the nitrogen rule.[10]

Chromatography:

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for determining the purity of the compound. The choice of column and mobile phase will depend on the polarity of the compound.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[8] In particular, 4-anilinoquinazoline derivatives are a well-established class of kinase inhibitors used in oncology.[3][11] The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structure is highly suggestive of its use as a precursor for kinase inhibitors. The ethoxy group can provide steric bulk and influence the conformation of the final molecule, potentially leading to improved selectivity or potency. The fluorine atom can enhance metabolic stability and binding affinity.

Figure 2: General reaction scheme for the synthesis of a 4-anilinoquinazoline kinase inhibitor.

Part 5: Safety, Handling, and Storage

Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for handling this compound can be inferred from data on structurally similar anilines, such as 4-fluoroaniline and 2-chloro-4-fluoroaniline.[7][12][13][14]

Potential Hazards:

-

Toxicity: Anilines, as a class, can be toxic if inhaled, ingested, or absorbed through the skin.[15]

-

Irritation: Likely to be an irritant to the skin, eyes, and respiratory system.

-

Environmental Hazards: Should be handled and disposed of in a manner that prevents environmental contamination.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with the skin and eyes.

-

In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

Conclusion

This compound is a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its commercial availability, combined with a straightforward and plausible synthetic route, makes it an accessible tool for researchers. The strategic placement of the ethoxy and fluoro substituents provides a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutic agents, particularly in the field of kinase inhibitors. As with all chemical reagents, proper handling and safety precautions are paramount. This guide provides a foundational understanding of this compound, empowering researchers to confidently incorporate this versatile intermediate into their synthetic strategies.

References

-

This compound suppliers USA. (n.d.). Retrieved January 27, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

- 4-Fluoroanilines: synthesis and decomposition. (2001). Journal of Fluorine Chemistry, 111(1), 1-10.

-

This compound suppliers USA. (n.d.). Retrieved January 27, 2026, from [Link]

-

Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

The preparation method of 5-fluoro-2-nitrophenol. (n.d.). Patsnap. Retrieved January 27, 2026, from [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 27, 2026, from [Link]

-

Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). Retrieved January 27, 2026, from [Link]

-

This compound hydrochloride | 850568-36-4. (n.d.). BuyersGuideChem. Retrieved January 27, 2026, from [Link]

-

4-Fluoroanilines: synthesis and decomposition. (n.d.). Academia.edu. Retrieved January 27, 2026, from [Link]

- CN101624348A - Preparation method of para-fluoroaniline. (n.d.). Google Patents.

-

Synthesis of Hybrid Anticancer Agents Based on Kinase and Histone Deacetylase Inhibitors. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed. Retrieved January 27, 2026, from [Link]

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 17). YouTube. Retrieved January 27, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019, November 1). PubMed. Retrieved January 27, 2026, from [Link]

-

Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. (2025, August 9). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR spectrum [chemicalbook.com]

- 5. This compound suppliers USA [americanchemicalsuppliers.com]

- 6. scbt.com [scbt.com]

- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 8. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

The Strategic Role of 2-Ethoxy-4-fluoroaniline in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within this context, substituted fluoroanilines have emerged as particularly valuable building blocks, serving as key precursors in the synthesis of a wide array of therapeutic agents, most notably in the realm of oncology. This guide provides an in-depth technical review of 2-Ethoxy-4-fluoroaniline, a versatile intermediate whose structural features make it an attractive starting material for the development of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical Properties of this compound and its Hydrochloride Salt

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key properties of this compound and its commonly used hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 178993-28-7[2] | 850568-36-4[3] |

| Molecular Formula | C₈H₁₀FNO[2] | C₈H₁₁ClFNO[3] |

| Molecular Weight | 155.17 g/mol [2] | 191.63 g/mol [3] |

| Appearance | Not specified (typically a liquid or low-melting solid) | Not specified (typically a solid) |

| Solubility | Expected to be soluble in organic solvents | Expected to be more soluble in aqueous media |

Synthesis of this compound: A Mechanistic Approach

While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, a logical and efficient synthetic route can be devised based on well-established organic chemistry principles. The most plausible pathway involves a two-step sequence starting from 4-fluoro-2-nitrophenol: O-ethylation followed by the reduction of the nitro group.

Step 1: O-Ethylation of 4-fluoro-2-nitrophenol

The initial step is a Williamson ether synthesis, where the phenolic hydroxyl group of 4-fluoro-2-nitrophenol is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction to form 1-ethoxy-4-fluoro-2-nitrobenzene. The choice of a relatively mild base, such as potassium carbonate, is crucial to prevent unwanted side reactions.

Step 2: Reduction of 1-ethoxy-4-fluoro-2-nitrobenzene

The nitro group of the resulting 1-ethoxy-4-fluoro-2-nitrobenzene is then reduced to the corresponding amine to yield the final product, this compound. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl). Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-ethoxy-4-fluoro-2-nitrobenzene

-

To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-ethoxy-4-fluoro-2-nitrobenzene.

Step 2: Synthesis of this compound

-

Dissolve 1-ethoxy-4-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by distillation or crystallization if necessary.

Spectroscopic Characterization

The structural elucidation of this compound can be achieved through a combination of standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic region should display signals corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the fluorine and the other substituents. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethoxy group and the six aromatic carbons. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a strong C-F stretching band.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.17 g/mol ).

Patented Applications in Drug Discovery: A Focus on Kinase Inhibitors

The utility of this compound as a valuable intermediate in drug discovery is exemplified by its incorporation into patented molecular scaffolds targeting protein kinases. A notable example is its use in the synthesis of aminopyrimidine compounds that act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][4]

Mutations in EGFR are a known driver in the progression of certain cancers, particularly non-small cell lung cancer.[1] The development of small molecule inhibitors that can selectively target these mutated forms of EGFR is an active area of research. The patent EP3492462A1 discloses a series of aminopyrimidine compounds with potent inhibitory activity against EGFR, including drug-resistant mutations like T790M and L858R.[1]

In the synthesis of these inhibitors, this compound serves as a key building block. The aniline nitrogen acts as a nucleophile, displacing a leaving group on a pyrimidine core to form a crucial C-N bond that is central to the final drug molecule.

| Patent | Title | Key Application | Role of this compound |

| EP3492462A1 [1] | Amino pyrimidine compound for inhibiting protein tyrosine kinase activity | EGFR Kinase Inhibitors for cancer therapy | Key starting material for the synthesis of the substituted aniline portion of the final inhibitor. |

digraph "Role_of_2-Ethoxy-4-fluoroaniline_in_Kinase_Inhibitor_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substituted_Pyrimidine_Core" [fillcolor="#FBBC05"]; "Aminopyrimidine_Kinase_Inhibitor" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Aminopyrimidine_Kinase_Inhibitor" [label=" Nucleophilic Aromatic Substitution"]; "Substituted_Pyrimidine_Core" -> "Aminopyrimidine_Kinase_Inhibitor" [style=dashed, arrowhead=none]; }

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of an ethoxy group, a fluorine atom, and a reactive aniline functionality makes it a highly valuable and versatile intermediate. As the quest for more selective and potent targeted therapies continues, particularly in the field of oncology, the demand for well-characterized and readily accessible building blocks like this compound is poised to grow. This guide has provided a comprehensive overview of its synthesis, properties, and patented applications, underscoring its significance for researchers and scientists working at the forefront of pharmaceutical innovation.

References

Sources

- 1. EP3492462A1 - Amino pyrimidine compound for inhibiting protein tyrosine kinase activity - Google Patents [patents.google.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. scbt.com [scbt.com]

- 4. CN110818690A - Aminopyrimidines useful for inhibiting protein tyrosine kinase activity - Google Patents [patents.google.com]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-Ethoxy-4-fluoroaniline

Foreword: The Untapped Potential of a Unique Scaffold

In the landscape of chemical synthesis, the strategic placement of functional groups on an aromatic scaffold is a cornerstone of innovation in both medicinal chemistry and materials science. 2-Ethoxy-4-fluoroaniline, a molecule with a unique substitution pattern, stands as a largely unexplored building block with significant potential. The interplay between the electron-donating ethoxy group, the strongly electron-withdrawing fluorine atom, and the versatile amino group creates a chemical entity with nuanced reactivity and physicochemical properties. This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, illuminating promising, yet uncharted, research avenues for this compound. We will delve into proposed synthetic routes, explore its potential as a scaffold for novel therapeutics and advanced materials, and outline the necessary toxicological considerations. The methodologies presented herein are grounded in established chemical principles and are intended to serve as a robust starting point for pioneering research.

Foundational Knowledge: Synthesis and Physicochemical Properties

A reliable and scalable synthesis is the gateway to exploring the full potential of any chemical compound. While a specific, dedicated synthesis for this compound is not extensively documented in current literature, a viable pathway can be proposed based on established methodologies for analogous structures, particularly the synthesis of 2-fluoro-4-substituted aminoanilines.[1]

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process beginning with the commercially available 1-bromo-2-ethoxy-4-fluorobenzene. This route involves a palladium-catalyzed amination, a well-established and versatile method for forming C-N bonds.

Caption: Proposed two-step synthesis of this compound.

Physicochemical Data (Predicted and Known)

The following table summarizes the known and predicted properties of this compound and its hydrochloride salt. The lack of extensive experimental data underscores the need for foundational research.

| Property | This compound | 4-Ethoxy-2-fluoroaniline HCl[2] | Notes |

| CAS Number | 178993-28-7 | 850568-36-4 | |

| Molecular Formula | C₈H₁₀FNO | C₈H₁₁ClFNO | |

| Molecular Weight | 155.17 g/mol | 191.63 g/mol | |

| Appearance | Predicted: Colorless to pale yellow liquid | Solid | |

| Boiling Point | Predicted: ~230-240 °C at 760 mmHg | 221.7 °C at 760 mmHg | Boiling point of the free base is likely slightly higher than the HCl salt's decomposition temperature. |

| Melting Point | N/A | 192-195 °C | |

| Density | Predicted: ~1.14 g/cm³ | 1.137 g/cm³ | |

| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, acetone, DCM). | Data not available. | The ethoxy group may confer slightly better organic solvent solubility compared to unsubstituted fluoroanilines. |

Detailed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1-bromo-2-ethoxy-4-fluorobenzene.

Materials:

-

1-bromo-2-ethoxy-4-fluorobenzene

-

Benzophenone imine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

2M Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and NaOtBu (1.4 equivalents).

-

Add anhydrous toluene, followed by 1-bromo-2-ethoxy-4-fluorobenzene (1.0 equivalent) and benzophenone imine (1.2 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate imine.

Step 2: Hydrolysis

-

Dissolve the crude intermediate imine in THF.

-

Add 2M aqueous HCl and stir vigorously at room temperature for 2-4 hours.

-

Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Potential Research Areas in Medicinal Chemistry

The aniline scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[3] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[4] The unique electronic properties of this compound make it an attractive starting point for novel drug discovery programs.

Kinase Inhibitors for Oncology

Rationale: Many kinase inhibitors feature an aniline or substituted aniline core that interacts with the hinge region of the kinase active site. The specific substitution pattern of this compound could lead to novel binding interactions and improved selectivity profiles.

Proposed Research:

-

Synthesis of a Focused Library: Use the amino group of this compound as a handle for coupling with various heterocyclic cores known to be relevant for kinase inhibition (e.g., quinazolines, pyrimidines, indoles).

-

Screening: Screen the synthesized library against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, B-Raf).[5]

-

Structure-Activity Relationship (SAR) Studies: Elucidate the SAR to optimize potency and selectivity.

Caption: Workflow for synthesis and application of a novel polyaniline.

High-Performance Fluorinated Polyimides

Rationale: Fluorinated polyimides are known for their excellent thermal stability, low dielectric constants, and good mechanical properties, making them valuable in the aerospace and microelectronics industries. [6]Incorporating this compound as a diamine monomer could yield polyimides with enhanced solubility and tailored dielectric properties.

Proposed Research:

-

Polycondensation: React this compound with various aromatic dianhydrides to synthesize a series of novel polyimides.

-

Property Evaluation: Characterize the resulting polymers for their thermal stability (TGA, DSC), mechanical strength (tensile testing), and dielectric properties.

-

Film Formation: Investigate the processability of the new polyimides into thin films for potential microelectronic applications.

Toxicology and Safety Considerations

Authoritative Grounding: Aniline and its derivatives are known to be toxic, with the primary mechanism of acute toxicity being the induction of methemoglobinemia, a condition where hemoglobin is oxidized and can no longer carry oxygen. [7]This can lead to cyanosis, headaches, dizziness, and in severe cases, death. [7]Aniline is also classified as a probable human carcinogen (IARC Group 2A), particularly linked to bladder cancer. [8]Many substituted anilines can cause hemolysis. [9] Self-Validating System: Given the known hazards of the aniline class, a cautious approach is mandatory. All handling of this compound and its derivatives should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Proposed Toxicological Evaluation: Before widespread application, a preliminary toxicological assessment of this compound is essential.

| Assay | Purpose |

| Ames Test | To assess mutagenic potential. |

| In Vitro Micronucleus Test | To evaluate for chromosomal damage. |

| Acute Oral Toxicity (e.g., OECD 423) | To determine the acute toxicity and estimate the LD50. |

| In Vitro Methemoglobin Formation Assay | To specifically assess the risk of methemoglobinemia. |

Future Outlook

This compound represents a promising, yet underutilized, chemical scaffold. The unique electronic and steric properties conferred by its substitution pattern warrant a thorough investigation into its potential applications. This guide has outlined several tangible research directions in both medicinal chemistry and materials science, complete with proposed experimental frameworks. It is our hope that this technical overview will inspire and enable researchers to unlock the full potential of this intriguing molecule, leading to the development of novel therapeutics and advanced materials.

References

-

Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

- CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline. (n.d.). Google Patents.

- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline. (n.d.). Google Patents.

-

Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. (2021). Organic Letters. Retrieved January 27, 2026, from [Link]

-

Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020). PubMed. Retrieved January 27, 2026, from [Link]

- US4443631A - Selective halogenation of 2-fluoroaniline. (n.d.). Google Patents.

-

Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. (2026). MDPI. Retrieved January 27, 2026, from [Link]

-

Aniline replacement in drug-like compounds. (2024). Cresset Group. Retrieved January 27, 2026, from [Link]

-

Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]